![molecular formula C6H4N4O2 B1404127 6-Nitro-1H-pyrazolo[4,3-B]pyridine CAS No. 1214900-79-4](/img/structure/B1404127.png)

6-Nitro-1H-pyrazolo[4,3-B]pyridine

Description

BenchChem offers high-quality 6-Nitro-1H-pyrazolo[4,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-1H-pyrazolo[4,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWPFTSMFSNMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Nitro-1H-pyrazolo[4,3-b]pyridine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the synthetic protocols for obtaining 6-Nitro-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. The 1H-pyrazolo[4,3-b]pyridine core, also known as 7-azaindazole, is a critical pharmacophore due to its structural resemblance to indole, often serving as a bioisosteric replacement to improve pharmacological properties. The introduction of a nitro group at the C6 position offers a versatile synthetic handle for further functionalization, most notably for reduction to the corresponding 6-amino derivative, which is a gateway to a wide array of substituted analogs. This document details two primary synthetic strategies: the direct nitration of the parent 1H-pyrazolo[4,3-b]pyridine scaffold and a multi-step constructive approach involving the annulation of a pyrazole ring onto a pre-functionalized nitropyridine precursor. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to ensure scientific integrity and practical applicability.

Introduction: Significance of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged structure in drug discovery. Specifically, the 1H-pyrazolo[4,3-b]pyridine isomer is of significant interest as it mimics the natural indole ring system found in numerous bioactive molecules. This bioisosterism can enhance metabolic stability, improve solubility, and introduce new hydrogen bonding capabilities, thereby modulating the compound's interaction with biological targets.

The target molecule, 6-Nitro-1H-pyrazolo[4,3-b]pyridine, is not merely a final product but a crucial intermediate. The electron-withdrawing nitro group serves two main purposes:

-

Activation of the Ring: It can influence the reactivity of the heterocyclic system in subsequent reactions.

-

A Precursor to the Amino Group: The nitro group is readily reduced to a primary amine (-NH₂). This amino functionality is a cornerstone for diversification, enabling the synthesis of amides, sulfonamides, and ureas, or serving as a leaving group in diazotization reactions, thus allowing for the introduction of a wide range of substituents at the C6 position.

This guide will explore the most chemically sound and field-proven methods for its preparation.

Synthetic Strategy I: Direct Electrophilic Nitration

The most straightforward conceptual approach to 6-Nitro-1H-pyrazolo[4,3-b]pyridine is the direct nitration of the parent heterocycle. This method relies on electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry.

Principle and Mechanistic Insights

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Regioselectivity: The position of nitration on the 1H-pyrazolo[4,3-b]pyridine ring is governed by the combined electronic effects of both fused rings. The pyridine nitrogen is strongly deactivating, particularly at the positions ortho and para to it (C7 and C5), directing electrophiles away. The pyrazole ring, being electron-rich, activates the fused benzene-like portion of the pyridine ring. The C6 position is the most favorable site for electrophilic attack, as it is meta to the deactivating pyridine nitrogen and benefits from the activating effect of the pyrazole moiety. This leads to a high degree of regioselectivity for the desired 6-nitro isomer.

Generalized Experimental Protocol

This protocol is a generalized procedure based on standard nitration of similar heterocyclic systems. Optimization of temperature, time, and reagent stoichiometry is recommended for specific applications.

Step-by-Step Methodology:

-

Reaction Setup: To a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~5-10 equivalents). Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

-

Substrate Addition: Slowly add 1H-pyrazolo[4,3-b]pyridine (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until complete dissolution.

-

Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1-1.5 eq.) and concentrated sulfuric acid (1-2 eq.) dropwise via the dropping funnel. Meticulous temperature control is critical during this addition to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will precipitate the product.

-

Isolation: Neutralize the cold aqueous solution slowly with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is ~7-8. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum. The crude 6-Nitro-1H-pyrazolo[4,3-b]pyridine can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Data Summary & Safety

| Parameter | Guideline | Rationale |

| Starting Material | 1H-pyrazolo[4,3-b]pyridine | Parent heterocycle |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the active electrophile, NO₂⁺ |

| Temperature | -5 °C to 5 °C | Critical for controlling the exothermic reaction and preventing side products |

| Reaction Time | 1-3 hours | Must be optimized based on TLC monitoring |

| Work-up | Pouring on ice, neutralization | Safely quenches the reaction and precipitates the product |

Critical Safety Precautions:

-

Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Quenching: Always add the acid mixture to ice, never the other way around, to dissipate heat effectively and prevent dangerous splashing.

Synthetic Strategy II: Pyrazole Annulation via Japp-Klingemann Reaction

An alternative and highly effective strategy involves building the pyrazole ring onto a pyridine molecule that already contains the desired nitro group. A robust method for this transformation utilizes a sequence of Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp-Klingemann reaction.[1][2][3][4] This approach offers excellent control of regiochemistry and is suitable for producing highly functionalized derivatives.

Workflow and Mechanistic Rationale

This multi-step synthesis begins with a readily available substituted pyridine, such as 2-chloro-5-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring for SNAr, allowing the displacement of the chloro group by a carbon nucleophile. The subsequent Japp-Klingemann reaction is a classic method for forming hydrazones, which then undergo intramolecular cyclization to form the pyrazole ring.[5]

Caption: Workflow for pyrazole annulation synthesis.

Detailed Experimental Protocol (Adapted from Bakherad et al.)

This protocol describes the synthesis of N-aryl, 3-carboxylate substituted 6-nitropyrazolo[4,3-b]pyridines, which demonstrates the core chemical transformations.[2][4]

Part A: Synthesis of Pyridinyl Keto Ester (SNAr)

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Nucleophile Formation: Cool the suspension to 0 °C and add ethyl acetoacetate (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes.

-

SNAr Reaction: Add a solution of 2-chloro-3,5-dinitropyridine (1.0 eq.) in THF to the reaction mixture. Stir at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Part B: One-Pot Japp-Klingemann Reaction and Cyclization

-

Setup: Dissolve the pyridinyl keto ester from Part A (1.0 eq.) in ethanol. Add a base such as pyrrolidine (0.2 eq.).

-

Azo-Coupling: Add a solution of the appropriate arenediazonium tosylate (1.1 eq.) in ethanol to the mixture at room temperature. The reaction progress is often indicated by a color change.

-

Cyclization: Add a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq.), to the reaction mixture. Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.

-

Isolation & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting solid by column chromatography or recrystallization to yield the final product.

Causality & Trustworthiness

-

Why start with a dinitropyridine? The presence of two electron-withdrawing nitro groups strongly activates the C2 position for the initial SNAr reaction, ensuring high efficiency.[2] One nitro group is ultimately displaced during the final intramolecular cyclization step to form the pyrazole ring.

-

Why a one-pot procedure? Combining the azo-coupling, deacylation, and cyclization steps into a single pot simplifies the operational workflow, reduces waste, and can improve overall yield by avoiding the isolation of unstable intermediates.[1] This self-validating system proceeds from a stable precursor to the final product without requiring the handling of sensitive intermediates.

Product Characterization

The identity and purity of the synthesized 6-Nitro-1H-pyrazolo[4,3-b]pyridine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The aromatic protons will show characteristic chemical shifts and coupling constants. For example, in related structures, the protons at the C5 and C7 positions typically appear as doublets in the ¹H NMR spectrum.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

-

Melting Point (MP): A sharp melting point is a good indicator of the compound's purity.

Conclusion

The synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine can be effectively achieved through two primary routes. Direct nitration offers the most atom-economical and shortest path, but requires careful handling of hazardous reagents and strict temperature control. The multi-step pyrazole annulation strategy, while longer, provides a highly versatile and regiochemically controlled route, particularly for producing complex, substituted analogs. The choice of synthetic strategy will depend on the available starting materials, the desired scale of the reaction, and the specific substitution patterns required for the target application in drug discovery and development. Both methods underscore the importance of this nitro-substituted heterocycle as a pivotal building block for advanced pharmaceutical intermediates.

References

-

Bakherad, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available at: [Link]1][4]

-

Bakherad, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]2][4]

-

Bakherad, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. Available at: [Link]3]

-

Bakherad, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]1][2]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. Available at: [Link]5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as potent kinase inhibitors and antibacterial agents.[1][2][3][4] The fusion of a pyrazole and a pyridine ring creates a bicyclic heterocyclic system that is a versatile platform for interrogating biological systems. Within this class, 6-Nitro-1H-pyrazolo[4,3-b]pyridine represents a key intermediate and a subject of interest for understanding structure-activity relationships (SAR). The introduction of a strong electron-withdrawing nitro group at the 6-position is anticipated to significantly modulate the molecule's electronic and, consequently, its physicochemical properties.

This guide serves as a comprehensive technical overview of the core . As direct experimental data for this specific molecule is not extensively published, this document provides a synthesis of data from closely related analogs, computational predictions, and, most critically, detailed, field-proven experimental protocols for the definitive determination of these properties. The narrative is designed to equip researchers with both the theoretical understanding and the practical methodologies required for a thorough characterization of this and similar drug-like molecules.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological environments. For 6-Nitro-1H-pyrazolo[4,3-b]pyridine, these properties provide the initial framework for its evaluation as a potential drug candidate.

Chemical Structure and Tautomerism

Like other N-unsubstituted pyrazolopyridines, this compound can exist in two potential tautomeric forms: the 1H- and the 2H-pyrazolo[4,3-b]pyridine. For the related pyrazolo[3,4-b]pyridine scaffold, computational studies have shown the 1H-tautomer to be significantly more stable.[5] It is therefore reasonable to assume that 6-Nitro-1H-pyrazolo[4,3-b]pyridine predominantly exists as the 1H tautomer as depicted below.

-

Molecular Formula: C₆H₄N₄O₂

-

Molecular Weight: 164.12 g/mol

-

IUPAC Name: 6-nitro-1H-pyrazolo[4,3-b]pyridine

Predicted Physicochemical Properties

Quantitative structure-property relationship (QSPR) models and computational tools are invaluable in early drug discovery for predicting the properties of novel chemical entities.[6] The table below summarizes key predicted properties for 6-Nitro-1H-pyrazolo[4,3-b]pyridine, derived from computational models and data from similar structures like 6-Bromo-1H-pyrazolo[4,3-b]pyridine and the parent 1H-pyrazolo[4,3-b]pyridine.[7][8]

| Property | Predicted Value | Significance in Drug Discovery |

| XLogP | ~1.5 - 2.0 | Indicates lipophilicity and potential for membrane permeability.[8] |

| Topological Polar Surface Area (TPSA) | ~83 Ų | Influences membrane transport and solubility. Values are in a favorable range.[8] |

| Hydrogen Bond Donors | 1 | Impacts solubility and receptor binding interactions.[8] |

| Hydrogen Bond Acceptors | 4 | Affects solubility and potential for off-target binding. |

| Rotatable Bonds | 0 | A low count suggests conformational rigidity, which can be favorable for binding affinity. |

These predicted values suggest that 6-Nitro-1H-pyrazolo[4,3-b]pyridine is compliant with general guidelines for oral bioavailability, such as Lipinski's Rule of Five.[9] However, experimental validation is essential.

Lipophilicity: The Balance Between Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It measures the equilibrium distribution of a compound between an aqueous phase (e.g., phosphate-buffered saline) and an immiscible organic phase (typically octan-1-ol).

Theoretical Considerations

The predicted XLogP of ~1.7 suggests a balanced lipophilicity. The pyrazole and pyridine rings contribute to its aromatic character and lipophilicity, while the nitrogen atoms and the nitro group introduce polarity. For ionizable compounds, the logD, which is pH-dependent, is more physiologically relevant. Given the presence of basic nitrogens, the logD is expected to decrease as the pH of the aqueous phase drops and the molecule becomes protonated.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The "shake-flask" method remains the gold standard for measuring partition coefficients due to its direct and thermodynamic nature.[10] This protocol is designed to be a self-validating system.

Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Prepare the aqueous phase: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Prepare the organic phase: octan-1-ol, pre-saturated with PBS. To do this, mix equal volumes of octan-1-ol and PBS, shake vigorously for 1 hour, and allow the layers to separate overnight. Use the top octan-1-ol layer.

-

-

Partitioning Experiment:

-

In a set of triplicate glass vials, add 1 mL of the PBS-saturated octan-1-ol.

-

Add 1 mL of PBS.

-

Spike with 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. The low percentage of DMSO (1%) minimizes its effect on partitioning.

-

Seal the vials tightly.

-

-

Equilibration:

-

Agitate the vials on a flatbed shaker at room temperature for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully remove an aliquot from both the top (octan-1-ol) and bottom (PBS) layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve in each solvent must be run to ensure accurate quantification.

-

-

Calculation:

-

The distribution coefficient (D₇.₄) is calculated as: D₇.₄ = [Concentration in octan-1-ol] / [Concentration in PBS]

-

The final value is expressed as its base-10 logarithm: logD₇.₄ = log₁₀(D₇.₄)

-

Caption: Workflow for logD₇.₄ determination via the shake-flask method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical determinant of a drug's properties, including solubility, permeability, and receptor binding interactions.[10] Since biological systems are buffered at various pH values (e.g., stomach ~pH 2, intestine ~pH 6-7.4, blood ~pH 7.4), knowing the pKa is essential to predict a compound's behavior in vivo.

Theoretical Considerations

6-Nitro-1H-pyrazolo[4,3-b]pyridine contains several nitrogen atoms that can be protonated. The pyridine nitrogen is expected to be the most basic site. For reference, the pKa of pyridine itself is 5.23.[11] The fused pyrazole ring and the electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen, likely lowering the pKa into the 2-4 range. A lower pKa means the compound will be predominantly in its neutral, more lipophilic form in the blood and intestines, but will be significantly protonated and more water-soluble in the acidic environment of the stomach.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is ideal for compounds possessing a chromophore that changes upon ionization, which is highly likely for this aromatic system. It is a high-throughput and material-sparing technique.[12]

Methodology

-

Instrument Setup:

-

Use a spectrophotometer equipped with a multi-well plate reader and an automated titration system.

-

-

Sample Preparation:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

In a UV-transparent 96-well plate, add buffer solutions covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 unit increments).

-

Add a small aliquot of the DMSO stock to each well to a final concentration of ~50-100 µM. Maintain a constant, low percentage of co-solvent (e.g., 1-2% DMSO) across all wells.

-

-

Data Acquisition:

-

Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well.

-

The instrument software will record the absorbance at multiple wavelengths as a function of pH.

-

-

Data Analysis:

-

As the compound ionizes, its UV spectrum will shift. The software identifies wavelengths with the largest change in absorbance upon titration.

-

By plotting absorbance vs. pH, a sigmoidal curve is generated.

-

The pKa is determined by fitting this data to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.

-

Multiple pKa values can be determined if the molecule has more than one ionizable center within the measured pH range.

-

Caption: Workflow for pKa determination using UV-metric titration.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental property that limits drug absorption and bioavailability.[13] Poor solubility is a major hurdle in drug development, leading to formulation challenges and variable in vivo exposure.

Theoretical Considerations

The planar, aromatic structure of 6-Nitro-1H-pyrazolo[4,3-b]pyridine suggests it will have relatively low intrinsic solubility due to strong crystal lattice forces. The nitro group, while polar, can also participate in intermolecular interactions that stabilize the crystal form, further reducing solubility. However, as an ionizable base, its solubility is expected to increase significantly at pH values below its pKa, where the cationic form predominates.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

While thermodynamic solubility (measured by shake-flask) is the gold standard, kinetic solubility assays are widely used in early discovery for their high throughput and low compound consumption. This protocol measures the solubility of the compound as it precipitates from a DMSO stock solution.

Methodology

-

Preparation:

-

Prepare a high-concentration (e.g., 10 mM) stock solution of the compound in 100% DMSO.

-

Fill a 96-well plate with the desired aqueous buffer (e.g., PBS, pH 7.4).

-

-

Precipitation:

-

Using a liquid handler, add a small volume (1-2 µL) of the DMSO stock solution to the buffer in each well. This creates a supersaturated solution that will precipitate over time.

-

The plate is typically shaken for a defined period (e.g., 2-24 hours) at room temperature.

-

-

Detection:

-

The amount of precipitate is measured using a nephelometer, which detects light scattering. The more precipitate, the higher the light scattering signal.

-

A calibration curve is generated using compounds with known solubilities.

-

-

Data Analysis:

-

The instrument software compares the light scattering signal of the test compound to the calibration curve to estimate its kinetic solubility. The result is typically reported in µM or µg/mL.

-

Caption: High-throughput kinetic solubility workflow via nephelometry.

Spectroscopic and Thermal Properties

While not strictly physicochemical properties in the ADME sense, spectroscopic and thermal data are vital for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (δ 7-9 ppm) for the protons on the pyridine and pyrazole rings. The exact chemical shifts and coupling constants would confirm the substitution pattern.

-

¹³C NMR: Signals corresponding to the six unique carbon atoms of the bicyclic core would be observed. Data from related ethyl ester derivatives can provide a useful reference point for expected chemical shifts.[14]

-

-

Melting Point (Mp):

-

A sharp melting point is a primary indicator of compound purity. For related ethyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives, melting points are reported in the range of 136-215 °C, depending on the N1-substituent.[14] It is reasonable to predict a relatively high melting point for the unsubstituted parent compound due to its planar structure and potential for strong intermolecular hydrogen bonding and dipole-dipole interactions. This would be determined experimentally using a standard capillary melting point apparatus.

-

Implications for Drug Development

The collective physicochemical profile of 6-Nitro-1H-pyrazolo[4,3-b]pyridine provides crucial insights for its potential progression as a drug discovery lead.

-

Drug-Likeness: The molecule's size, predicted lipophilicity, and hydrogen bonding capacity place it well within the "Rule of Five" space, suggesting a good foundation for developing an orally bioavailable drug.[9]

-

Potential Liabilities: The primary concern based on its structure is likely to be low aqueous solubility. The high melting point predicted from analogs suggests strong crystal packing, which often correlates with poor solubility. This would be a key area for optimization.

-

Optimization Strategy: A medicinal chemist would focus on strategies to disrupt the crystal lattice and improve solubility without drastically increasing lipophilicity. This could involve introducing substituents that break planarity or adding polar functional groups. Given its basicity, salt formation is a viable strategy to improve the solubility and dissolution rate of the final drug substance.

By systematically applying the experimental protocols detailed in this guide, researchers can build a robust and reliable physicochemical data package for 6-Nitro-1H-pyrazolo[4,3-b]pyridine, enabling informed decisions in the complex process of drug discovery and development.

References

-

13 PubMed.

-

14 PMC - NIH.

-

6 PMC - NIH.

-

9 (2024-03-06).

-

12 WuXi AppTec DMPK.

-

10 Books - The Royal Society of Chemistry.

-

15 NIH.

-

5 DAU.

-

17 PubChem.

-

7 PubChem.

-

1 PMC.

-

2 (2021-06-05).

-

8 ChemScene.

-

3 MDPI.

-

18 Journal of Applied Pharmaceutical Science.

-

4 ResearchGate.

Sources

- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dau.url.edu [dau.url.edu]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. books.rsc.org [books.rsc.org]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. calpaclab.com [calpaclab.com]

- 17. 6-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 70700258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

An In-Depth Technical Guide to 6-Nitro-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the pyrazolopyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet highly significant, derivative: 6-Nitro-1H-pyrazolo[4,3-b]pyridine . The introduction of a nitro group at the 6-position of the pyrazolo[4,3-b]pyridine scaffold profoundly influences its electronic properties and biological activity, making it a compound of considerable interest for drug discovery and development. This document serves as a comprehensive technical resource, consolidating critical information on its chemical identity, synthesis, characterization, and potential therapeutic applications.

Core Compound Identification

Chemical Identity:

| Parameter | Value | Source |

| IUPAC Name | 6-Nitro-1H-pyrazolo[4,3-b]pyridine | N/A |

| CAS Number | 1214900-79-4 | [1] |

| Molecular Formula | C₆H₄N₄O₂ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

Chemical Structure:

The foundational structure of 6-Nitro-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic system comprising a pyrazole ring and a pyridine ring. The nitro group is substituted at the 6-position of the pyridine ring.

Structure of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Synthesis and Mechanistic Insights

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached through several strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa. A particularly effective method for the synthesis of 6-nitro-1H-pyrazolo[4,3-b]pyridine derivatives commences with readily available 2-chloro-3-nitropyridines. This approach leverages a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[2]

Retrosynthetic Analysis:

A plausible retrosynthetic pathway for 6-nitro-1H-pyrazolo[4,3-b]pyridine derivatives involves disconnecting the pyrazole ring, leading back to a substituted 3-nitropyridine precursor.

Retrosynthetic approach for 6-Nitro-1H-pyrazolo[4,3-b]pyridine derivatives.

Generalized Experimental Protocol (for derivatives):

The synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates serves as an excellent template for accessing this scaffold.[2]

-

Step 1: Synthesis of Pyridin-2-yl Keto Esters: A solution of a substituted 2-chloro-3-nitropyridine and an acetoacetic ester derivative are reacted in the presence of a base (e.g., sodium hydride) in an appropriate solvent like DMF. The reaction mixture is typically stirred at room temperature to afford the corresponding pyridin-2-yl keto ester.

-

Step 2: Japp-Klingemann Reaction and Cyclization: The pyridin-2-yl keto ester is then subjected to a modified Japp-Klingemann reaction. This involves coupling with an arenediazonium salt (which can be generated in situ from the corresponding aniline) in a basic medium. This is followed by an intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system. The reaction often proceeds in a one-pot manner, combining azo-coupling, deacylation, and pyrazole ring annulation.[2]

Causality in Experimental Choices:

-

Choice of Starting Material: 2-Chloro-3-nitropyridines are ideal starting materials due to the activation of the 2-position by the nitro group, facilitating the initial SNAr reaction.

-

Japp-Klingemann Reaction: This classical reaction is a reliable method for the formation of hydrazones, which are the direct precursors to the pyrazole ring. The use of stable arenediazonium tosylates can improve the safety and efficiency of this step.[2]

-

One-Pot Procedure: Combining multiple steps into a single reaction vessel improves operational simplicity, reduces waste, and can increase overall yield by minimizing the isolation of intermediates.[2]

Spectroscopic Characterization

The structural elucidation of 6-nitro-1H-pyrazolo[4,3-b]pyridine and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides crucial information about the number and chemical environment of the protons in the molecule. For the pyrazolo[4,3-b]pyridine core, characteristic signals are expected for the protons on both the pyrazole and pyridine rings. The exact chemical shifts and coupling constants will be influenced by the substituents. For instance, in ethyl 1-(aryl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the pyridine protons typically appear as doublets in the downfield region (δ 8.5-9.7 ppm).[2] The protons of the ethyl ester group would be observed as a quartet and a triplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. In the case of ethyl 1-(aryl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the carbonyl carbon of the ester group is typically observed around δ 160 ppm. The carbons of the heterocyclic core resonate in the aromatic region (δ 115-145 ppm).[2]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion.[2]

Illustrative Spectroscopic Data for a Derivative (Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate): [2]

| Data Type | Observed Values |

| ¹H NMR (300 MHz, CDCl₃) | δ 9.63 (s, 1H), 8.46 (s, 1H), 7.67–7.49 (m, 4H), 4.59 (q, 2H, J = 6.9 Hz), 1.48 (t, 3H, J = 7.2 Hz) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 160.4, 143.2, 142.7, 142.1, 138.1, 134.8, 133.1, 132.0, 131.2, 131.0, 129.7, 128.4, 115.7, 62.2, 14.4 |

| HRMS (ESI, m/z) | calcd for C₁₅H₁₁ClN₄O₄ [M + H]⁺: 347.0542; found: 347.0548 |

Potential Applications in Drug Discovery

The pyrazolopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a nitro group can modulate the activity and selectivity of these compounds.

Kinase Inhibition:

Pyrazolopyridines are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The 1H-pyrazolo[3,4-b]pyridine scaffold, a close isomer, has been extensively explored for the development of inhibitors for kinases such as FLT3 and CDK4.[4] Given the structural similarity, 6-nitro-1H-pyrazolo[4,3-b]pyridine represents a promising starting point for the design of novel kinase inhibitors. The nitro group, being a strong electron-withdrawing group, can significantly alter the binding interactions with the kinase active site.

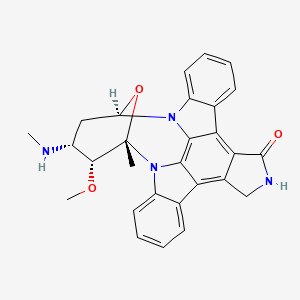

Potential mechanism of action as a kinase inhibitor.

Anticancer Activity:

Numerous derivatives of pyrazolopyridines have demonstrated significant anticancer activity against a range of cancer cell lines.[5][6] The cytotoxic effects are often linked to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. The development of pyrazolo[3,4-b]pyridin-6-one derivatives as anticancer agents that target tubulin polymerization highlights the therapeutic potential of this scaffold.[6] The electron-deficient nature of the 6-nitro derivative could enhance its interaction with biological nucleophiles, potentially contributing to its cytotoxic effects.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Future Perspectives

6-Nitro-1H-pyrazolo[4,3-b]pyridine stands as a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Development of a direct and scalable synthesis for the parent compound.

-

Comprehensive biological screening to identify its specific molecular targets.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

In vivo studies to evaluate its efficacy and pharmacokinetic properties in animal models.

The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

-

Acros Pharmatech. 6-Nitro-1H-pyrazolo[4,3-b]pyridine. Available at: [Link]

-

Allied Academies. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]

-

Nikolaev, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 789. Available at: [Link]

-

Organic & Biomolecular Chemistry. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Available at: [Link]

-

PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]

-

PubMed. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Available at: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

Sources

- 1. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in Dimethyl Sulfoxide (DMSO)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in DMSO. Given the critical role of DMSO as a solvent in biological screening and in vitro assays, a thorough understanding of a compound's solubility is paramount for data integrity and experimental success.

Introduction: The Significance of DMSO Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, indispensable in drug discovery due to its remarkable ability to dissolve a wide array of chemical entities.[1][2] For novel compounds like 6-Nitro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry, accurate solubility data in DMSO is the bedrock of reliable in vitro testing. Poor solubility can lead to inaccurate assay results, underestimation of compound potency, and precipitation issues during high-throughput screening (HTS). This guide will provide the necessary theoretical background and practical protocols to accurately determine the solubility of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in DMSO.

Physicochemical Profile of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

A foundational understanding of the physicochemical properties of 6-Nitro-1H-pyrazolo[4,3-b]pyridine is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₄O₂ | [3] |

| Molecular Weight | 164.12 g/mol | [3] |

| CAS Number | 1214900-79-4 | [3] |

| Appearance | Solid (predicted) | Inferred |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

The presence of the nitro group (-NO₂) and the pyrazolopyridine core suggests a molecule with polar characteristics, which theoretically supports its solubility in a polar solvent like DMSO. However, the planar, aromatic ring system can contribute to crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the thermodynamic solubility of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in DMSO. This method is designed to be self-validating by ensuring that equilibrium is reached.

Materials and Equipment

-

6-Nitro-1H-pyrazolo[4,3-b]pyridine (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

HPLC-UV system

-

2 mL microcentrifuge tubes

-

Appropriate organic solvent for HPLC sample dilution (e.g., acetonitrile or methanol)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic data from closely related analogs and foundational NMR principles to offer a comprehensive interpretation of the spectral characteristics of this important heterocyclic compound. The pyrazolo[4,3-b]pyridine scaffold is of significant interest in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for unambiguous structure elucidation and the development of new chemical entities.[1]

Introduction to 6-Nitro-1H-pyrazolo[4,3-b]pyridine

6-Nitro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a nitro group substituted on the pyridine moiety. This structural motif is found in a variety of biologically active molecules, including inhibitors of kinases and other enzymes.[2][3] The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the bicyclic system, which is directly reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for confirming the successful synthesis of this scaffold and for characterizing its derivatives.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-Nitro-1H-pyrazolo[4,3-b]pyridine is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the pyrazole ring. The chemical shifts are heavily influenced by the anisotropic effects of the fused ring system and the strong electron-withdrawing nature of the nitro group.

Based on data from analogous compounds, such as ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1], we can predict the chemical shifts for the protons of the parent compound. The protons on the pyridine ring, H5 and H7, are expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Nitro-1H-pyrazolo[4,3-b]pyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H3 | ~8.2 | s | - | Singlet, typical for a proton on a pyrazole ring with no adjacent protons. |

| H5 | ~9.6 | d | ~2.0 | Doublet, deshielded by the adjacent nitro group and coupled to H7. The small coupling constant is characteristic of a meta-coupling. |

| H7 | ~8.6 | d | ~2.0 | Doublet, deshielded by the pyridine nitrogen and coupled to H5. |

| 1-H | Broad, >13.0 | br s | - | Broad singlet, typical for a pyrazole N-H proton, often exchanges with solvent. |

The predicted downfield shifts for H5 and H7 are consistent with the significant deshielding observed in nitrated aromatic systems.[4][5] The proton at position 3 (H3) is part of the pyrazole ring and is expected to appear as a singlet, as it has no neighboring protons to couple with. The N-H proton of the pyrazole ring is anticipated to be a broad signal at a very low field, a characteristic feature for such protons.[6]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 6-Nitro-1H-pyrazolo[4,3-b]pyridine will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also significantly affected by the nitro group and the heteroatoms in the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Nitro-1H-pyrazolo[4,3-b]pyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~134 | Aromatic carbon in the pyrazole ring. |

| C3a | ~116 | Bridgehead carbon, shielded relative to other pyridine carbons. |

| C5 | ~115 | Aromatic carbon in the pyridine ring, ortho to the nitro group. |

| C6 | ~143 | Carbon directly attached to the nitro group, significantly deshielded. |

| C7 | ~142 | Aromatic carbon in the pyridine ring, adjacent to the nitrogen atom. |

| C7a | ~150 | Bridgehead carbon adjacent to the pyrazole nitrogen. |

The carbon atom directly attached to the nitro group (C6) is expected to be the most deshielded carbon in the pyridine ring. The bridgehead carbons (C3a and C7a) will have chemical shifts influenced by both ring systems. These predicted values are extrapolated from related structures and serve as a guide for spectral assignment.[1]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 6-Nitro-1H-pyrazolo[4,3-b]pyridine, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with N-H protons as it slows down the exchange rate, leading to sharper signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will confirm the relationship between H5 and H7.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR-based structural elucidation.

Caption: Molecular structure and atom numbering for 6-Nitro-1H-pyrazolo[4,3-b]pyridine.

Caption: A generalized workflow for the structural elucidation of organic compounds using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Nitro-1H-pyrazolo[4,3-b]pyridine are predicted to show characteristic features that are dominated by the electron-withdrawing nitro group and the fused heterocyclic ring system. This guide provides a detailed, predictive analysis of these spectra based on data from closely related analogs and fundamental NMR principles. The provided experimental protocol and workflow offer a robust framework for researchers to obtain and interpret their own high-quality NMR data, facilitating the unambiguous characterization of this important molecular scaffold and its derivatives in the pursuit of new therapeutic agents.

References

-

Galkin, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 869. [Link]

-

Zhao, D., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1490. [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 29, 105221. [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 29, 105221. [Link]

-

Zhao, D., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1490. [Link]

-

Estrada-Tejedor, R., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4993. [Link]

-

Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

-

Fronczek, F. R., & Henderson, L. B. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]

- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Senior Scientist's Guide to the Mass Spectrometric Analysis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine: From Method Development to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Nitro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, analogous to purine, makes it a privileged scaffold for designing targeted therapeutics, particularly kinase inhibitors[1][2]. The precise characterization of this molecule and its potential metabolites is paramount for advancing preclinical and clinical studies. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine, moving beyond rote protocols to explain the fundamental causality behind each experimental choice. We will cover optimal ionization strategies, high-resolution mass analysis, and the elucidation of fragmentation pathways using tandem mass spectrometry (MS/MS).

Foundational Principles: Selecting the Right Approach

The molecular structure of 6-Nitro-1H-pyrazolo[4,3-b]pyridine—a fused aromatic system containing a nitro group and multiple basic nitrogen atoms—dictates the optimal mass spectrometric strategy.

1.1. The Ionization Conundrum: Why Electrospray Ionization (ESI) is Superior

While classic techniques like Electron Ionization (EI) are powerful for certain volatile compounds, they are "hard" ionization methods that often cause excessive fragmentation, sometimes preventing the observation of the molecular ion itself[3][4]. For a molecule like 6-Nitro-1H-pyrazolo[4,3-b]pyridine, which is crucial to identify intact, a "soft" ionization technique is required[5][6].

Electrospray Ionization (ESI) is the method of choice. Here’s why:

-

Structural Integrity: ESI is a soft ionization technique that imparts minimal energy to the analyte, ensuring the generation of an abundant protonated molecular ion, [M+H]⁺, with little to no in-source fragmentation[3].

-

Protonation Efficiency: The pyrazolo[4,3-b]pyridine core contains two basic nitrogen atoms (one on the pyridine ring and one on the pyrazole ring) that are readily protonated in an acidic solution[7]. This makes the molecule exceptionally well-suited for positive-ion mode ESI (+ESI).

-

LC-MS Compatibility: ESI provides a seamless interface with liquid chromatography (LC), allowing for the analysis of complex mixtures, such as synthetic reaction products or biological samples, by separating components prior to MS detection[8].

In contrast, Atmospheric Pressure Chemical Ionization (APCI) could also be used, but ESI is generally preferred for molecules that are already ionizable in solution.

1.2. The Power of High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous identification, high-resolution mass spectrometry (HRMS) is essential. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide mass accuracy typically below 5 ppm[9]. This precision allows for the determination of the elemental composition of the parent ion and its fragments, a critical step in differentiating the target compound from isobaric interferences.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₄O₂ | N/A |

| Monoisotopic Mass | 164.03342 Da | Calculated |

| Protonated Ion [M+H]⁺ | 165.04125 Da | Calculated |

Experimental Design and Protocols

A robust analysis is built upon a foundation of meticulous experimental design. The following protocols are designed to be self-validating systems for generating high-quality, reproducible data.

2.1. Detailed Experimental Protocol: LC-HRMS Analysis

This protocol outlines the full workflow for acquiring both full scan and tandem MS data.

Step 1: Sample Preparation

-

Prepare a 1 mg/mL stock solution of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in HPLC-grade methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.

-

Filter the working solution through a 0.22 µm syringe filter before injection.

Step 2: Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Step 3: Mass Spectrometry (Q-TOF or Orbitrap) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | Efficiently protonates the basic nitrogen atoms of the heterocyclic core. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation of the analyte. |

| Desolvation Gas | Nitrogen | High purity gas to remove solvent droplets and form gas-phase ions. |

| Full Scan MS Range | m/z 100 - 500 | Covers the expected molecular ion and potential low-mass fragments. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions from the full scan. |

| Precursor Ion | m/z 165.04 | The [M+H]⁺ ion of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A range of energies ensures the capture of both primary and secondary fragments. |

2.2. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the LC-MS/MS experiment.

Caption: LC-MS/MS workflow for 6-Nitro-1H-pyrazolo[4,3-b]pyridine analysis.

Data Interpretation and Structural Elucidation

3.1. High-Resolution Full Scan Data

The first step in data validation is confirming the elemental composition of the parent molecule. The measured mass of the protonated ion should be within 5 ppm of the theoretical mass.

| Ion Formula | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) |

| [C₆H₅N₄O₂]⁺ | 165.04125 | 165.04098 | -1.6 |

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

3.2. Tandem MS (MS/MS) Fragmentation Pathway

The MS/MS spectrum reveals the structural backbone of the molecule. The fragmentation of 6-Nitro-1H-pyrazolo[4,3-b]pyridine is driven by the characteristic behavior of its functional groups: the nitro group and the fused heterocyclic rings. The study of nitroaromatic compounds shows typical neutral losses of NO (30 u) and NO₂ (46 u)[10][11]. The pyrazole and pyridine rings are known to fragment via the loss of HCN (27 u)[12][13].

Based on these principles, a primary fragmentation pathway can be proposed:

-

Loss of Nitro Group (NO₂): The most common initial fragmentation for aromatic nitro compounds is the homolytic cleavage and loss of the NO₂ radical, resulting in a major fragment at m/z 119.05.[10][11]

-

Loss of Nitric Oxide (NO): A rearrangement can also lead to the loss of a neutral NO molecule, which would produce a fragment at m/z 135.03.

-

Ring Fragmentation (Loss of HCN): Following the loss of the nitro group, the remaining pyrazolopyridine core can undergo fragmentation. The successive loss of two molecules of hydrogen cyanide (HCN) from the pyrazole and pyridine rings is a highly probable pathway[13][14].

Proposed Fragmentation Diagram

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

Table of Expected Major Fragment Ions

| Proposed Fragment Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | [C₆H₅N₄O₂]⁺ | 165.04125 | Protonated Molecular Ion |

| [M+H-NO₂]⁺ | [C₆H₅N₃]⁺ | 119.05052 | Loss of nitro group |

| [M+H-NO₂-HCN]⁺ | [C₅H₄N₂]⁺ | 92.04000 | Subsequent loss of HCN from a ring |

| [M+H-NO₂-2HCN]⁺ | [C₄H₃N]⁺ | 65.03110 | Loss of a second HCN molecule |

Conclusion and Future Scope

This guide establishes a definitive and scientifically-grounded workflow for the mass spectrometric analysis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. By employing positive mode ESI coupled with high-resolution mass spectrometry, researchers can confidently determine the elemental composition and elucidate the core structure of this pharmaceutically relevant molecule. The predictable fragmentation pattern, characterized by the initial loss of the nitro group followed by sequential losses of HCN, provides a reliable fingerprint for its identification.

For drug development professionals, this methodology forms the basis for more advanced studies, including quantitative analysis using Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer[15][16] and the identification of metabolites by searching for predicted biotransformations of the parent compound.

References

-

Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

-

El-Faham, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

-

Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 9(7), 3027-3039. [Link]

-

Perkins, J. R., & Lattimer, G. L. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

Chingin, K., et al. (2021). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. ACS Omega, 6(34), 22097–22108. [Link]

-

Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1266, 65-75. [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

-

Pazo, D. Y., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Journal of Chromatography B, 1092, 338-343. [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Retrieved January 4, 2026, from [Link]

-

University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. School of Chemistry, University of Bristol. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry, Emory University. [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

-

Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466–1481. [Link]

-

de Oliveira, D. N., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. ResearchGate. [Link]

-

Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2197. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved January 4, 2026, from [Link]

Sources

- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. as.uky.edu [as.uky.edu]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

potential biological targets of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

An In-depth Technical Guide to the Potential Biological Targets of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Authored by a Senior Application Scientist

Abstract

The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the potential biological targets of a specific, yet under-characterized derivative, 6-Nitro-1H-pyrazolo[4,3-b]pyridine. By synthesizing data from structurally related analogs and outlining a robust, field-proven workflow for target identification and validation, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this molecule. This document moves beyond a simple listing of possibilities, explaining the causal logic behind experimental choices and providing detailed, actionable protocols to facilitate immediate research application.

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a heterocyclic framework that has garnered significant attention from medicinal chemists.[1][2] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] Various derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Specifically, the pyrazolo[4,3-b]pyridine isomer is a key component in molecules with demonstrated therapeutic potential. The subject of this guide, 6-Nitro-1H-pyrazolo[4,3-b]pyridine, introduces a potent electron-withdrawing nitro group at the C6 position of the pyridine ring. This substitution is expected to significantly modulate the molecule's electronic properties, influencing its pharmacokinetic profile and target-binding interactions. While direct studies on this specific nitro-derivative are scarce, a wealth of information on analogous compounds provides a strong foundation for predicting and validating its biological targets.

Rationale for Target Selection: Insights from Structural Analogs

The most logical starting point for identifying the targets of a novel compound is to analyze the known activities of its structural relatives. The pyrazolopyridine core is a well-established pharmacophore for several classes of proteins, with protein kinases being the most prominent.

Table 1: Biological Activities of Structurally Related Pyrazolopyridine Derivatives

| Compound Class | Specific Target(s) | Reported Activity | Reference(s) |

| Pyrazolo[3,4-b]pyridines | TANK-binding kinase 1 (TBK1) | Potent inhibition (IC50 = 0.2 nM for optimized derivative) | [5] |

| Pyrazolo[3,4-b]pyridines | Tropomyosin receptor kinases (TRKs) | Pan-TRK inhibition (IC50 values of 26-57 nM) | [6] |

| Pyrazolo[4,3-b]pyridines | FLT3 and CDK4 | Dual inhibition (IC50 values of 11 nM and 7 nM, respectively) | [7] |

| Pyrazolo[3,4-b]pyridin-6-ones | Tubulin (Colchicine site) | Inhibition of microtubule polymerization, G2/M cell cycle arrest | [8] |

| Pyrazolo[4,3-b]pyridines | Metabotropic Glutamate Receptor 4 (mGlu4) | Positive Allosteric Modulator (PAM) | [9] |

| Pyrazolo[3,4-b]pyridines | General Cytotoxicity | Potent antiproliferative activity against various cancer cell lines | [3] |

Based on this evidence, this guide will focus on three primary, high-probability target classes for 6-Nitro-1H-pyrazolo[4,3-b]pyridine:

-

Protein Kinases

-

Tubulin and Microtubule Dynamics

-

G-Protein Coupled Receptors (GPCRs)

Target Validation Workflow: A Strategic Overview

A systematic approach is critical to move from putative targets to validated mechanisms of action. The workflow below represents a field-proven strategy for efficient and rigorous target validation.

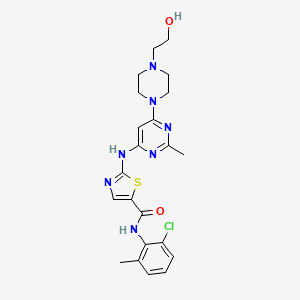

Caption: A logical workflow for identifying and validating novel drug targets.

Putative Target Class 1: Protein Kinases

The pyrazolopyridine scaffold is a well-known "hinge-binding" motif that mimics the adenine core of ATP, making it a highly effective inhibitor of protein kinases. Several pyrazolopyridine derivatives act as potent inhibitors of kinases crucial in oncology and immunology.[5][6][7]

Key Kinase Candidates

-

TANK-binding kinase 1 (TBK1): A key regulator of innate immune signaling, TBK1 has emerged as a target in both autoimmune diseases and cancer.[5] Potent 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1 have been developed, suggesting the core scaffold is well-suited for the ATP-binding pocket of this kinase.[5]

-

Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) are receptor tyrosine kinases involved in neuronal development and cancer. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as pan-TRK inhibitors.[6]

-

Cyclin-Dependent Kinases (CDKs) & FMS-like Tyrosine Kinase 3 (FLT3): Dual inhibitors of FLT3 and CDK4 based on a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine scaffold have shown efficacy in acute myeloid leukemia (AML) models.[7] This highlights the potential of the specific pyrazolo[4,3-b]pyridine isomer in targeting kinases relevant to hematological malignancies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify compound binding to a kinase active site.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a GST-tagged kinase that is bound by a terbium-labeled anti-GST antibody. When the tracer is bound, FRET occurs between the terbium donor and the Alexa Fluor™ acceptor. A compound that binds to the kinase's ATP site will displace the tracer, leading to a loss of FRET signal.

Materials:

-

Kinase of interest (e.g., TBK1, TRKA, CDK4), GST-tagged

-

Tb-anti-GST Antibody

-

LanthaScreen™ Kinase Tracer (specific for the kinase family)

-

6-Nitro-1H-pyrazolo[4,3-b]pyridine (test compound), dissolved in 100% DMSO

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, non-binding plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Plating: Prepare a 1:3 serial dilution of the test compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells as a "no inhibition" control.

-

Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the kinase and Tb-anti-GST antibody in the assay buffer at the final desired concentrations.

-

Dispensing Kinase/Antibody Mix: Add an equal volume of the kinase/antibody mix to each well of the assay plate.

-

Tracer Mix Preparation: Prepare a 2X working solution of the kinase tracer in the assay buffer.

-

Dispensing Tracer Mix: Add an equal volume of the tracer mix to each well. The final volume should be ~10 µL.

-

Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (terbium) and 665 nm (Alexa Fluor™).

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 520 nm).

-

Normalize the data to the DMSO-only controls (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Putative Target Class 2: Tubulin and Microtubule Dynamics